potassium;(2-oxochromen-7-yl) sulfate
CAS No.:
Cat. No.: VC13420041
Molecular Formula: C9H5KO6S
Molecular Weight: 280.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5KO6S |
|---|---|
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | potassium;(2-oxochromen-7-yl) sulfate |
| Standard InChI | InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1 |
| Standard InChI Key | SVUZPRLQAASRKC-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
Introduction
Chemical Structure and Properties
Structural Overview
Potassium;(2-oxochromen-7-yl) sulfate (C₉H₅KO₆S) features a chromene (2H-1-benzopyran) backbone with a lactone ring (2-oxo group) and a sulfate moiety at the 7-position. The potassium counterion neutralizes the sulfate’s negative charge, enhancing solubility.
Note: Discrepancies in molecular weight between sources may reflect differences in hydrate states or analytical conditions.
Comparative Structural Analysis
The compound differs from its 4-methyl analog (4-methylumbelliferyl sulfate potassium salt) by the absence of a methyl group at the 4-position. This structural distinction impacts reactivity and biological activity.
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves sulfonation of a chromene precursor followed by neutralization with potassium hydroxide.
Method 1: Sulfonation with Chlorosulfonic Acid
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Starting Material: 7-Hydroxy-2-oxochromene (umbelliferone).
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Reaction: Treatment with chlorosulfonic acid (ClSO₃H) in a polar aprotic solvent (e.g., dichloromethane) to introduce the sulfate group at the 7-position.
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Neutralization: Reaction with KOH to form the potassium salt.
Method 2: Sulfur Trioxide Complexation
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Reagents: Sulfur trioxide (SO₃) complexed with pyridine or DMF.
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Conditions: Mild heating (40–60°C) under anhydrous conditions.
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Advantages: Higher yield and selectivity compared to chlorosulfonic acid.
Key Challenges:
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Side reactions (e.g., over-sulfation or ring-opening).
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Purification steps to remove residual reagents.
| Parameter | 4-Methylumbelliferyl Sulfate | Potassium;(2-Oxochromen-7-yl) Sulfate |
|---|---|---|
| Excitation (nm) | 360 | Not reported |
| Emission (nm) | 450 | Not reported |
| Fluorescence Intensity | High (blue emission) | Hypothetical |
**3.1.2 Antimicrobial and Anticancer Agents
Chromene derivatives, including sulfonamides, exhibit antibacterial and anticancer activities. For example:
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Antibacterial Activity: Halogenated nitrochromenes show MIC values as low as 1–8 µg/mL against multidrug-resistant Staphylococcus spp. .
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Anticancer Activity: Dihydropyrano[3,2-c]chromenes inhibit colon cancer cell proliferation (IC₅₀: 45–90 µM) .
Hypothesis: Potassium;(2-oxochromen-7-yl) sulfate could serve as a scaffold for deriving bioactive hybrids, though its own activity remains untested.
Industrial and Catalytic Applications
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Organic Synthesis: As a precursor for sulfonated coumarins in dye or polymer synthesis.
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Catalysis: Potential use in sulfonation reactions or as a ligand in metal-catalyzed processes.
Research Gaps and Future Directions
Unexplored Biological Activities
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Enzymatic Studies: Assess its role as a sulfatase substrate.
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Cytotoxicity Screening: Evaluate effects on cancer cell lines (e.g., HT29, MCF-7).
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Antimicrobial Profiling: Test against Gram-positive and Gram-negative pathogens.
Synthetic Optimization
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Green Chemistry: Develop solvent-free or microwave-assisted sulfonation methods.
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Isomer Purity: Address discrepancies in molecular weight by crystallographic studies.
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